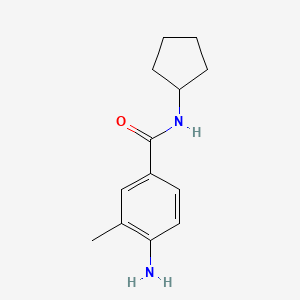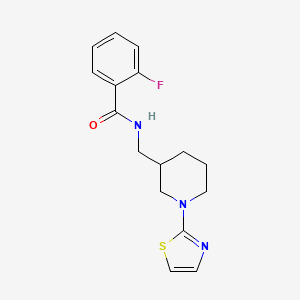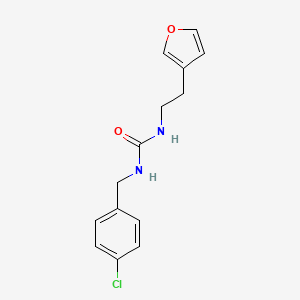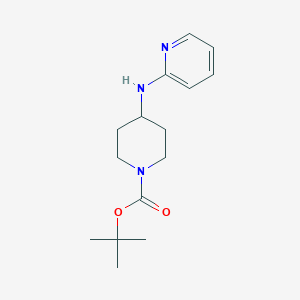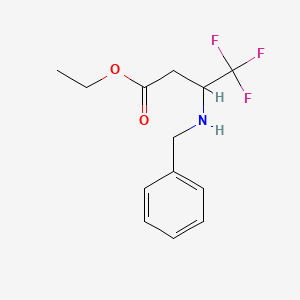
2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 881189-60-2 . It has a molecular weight of 182.19 . The compound is solid in physical form and should be stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the web search results.Scientific Research Applications
Fluorescent Amino Acids for Protein Studies
Fluorescent amino acids, such as dansylalanine, have been genetically encoded in organisms like Saccharomyces cerevisiae for selective and efficient incorporation into proteins at defined sites. This approach enables the study of protein structure, dynamics, localization, and interactions in both in vitro and in vivo settings, offering a powerful tool for biochemical and cellular research (Summerer et al., 2006).
Radiotracers for Clinical Imaging
Compounds like 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, have shown promise in clinical imaging for conditions such as multiple sclerosis. Such compounds, through their high specificity and binding properties, have been used to evaluate inflammation in human populations safely, with brain uptake correlating well with known target topography (Brier et al., 2022).
Antimicrobial Activity
Derivatives of amino acids containing specific functional groups have been synthesized and tested for antimicrobial activities against a variety of pathogens. For instance, N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties were developed and exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).
Tumor Imaging with PET
Research involving radiolabeled amino acids like 2-amino-3-[18F]fluoro-2-methylpropanoic acid has demonstrated their utility in imaging brain tumors through positron emission tomography (PET). These compounds are substrates for amino acid transport and can achieve high tumor-to-normal brain ratios, highlighting their potential in cancer diagnostics (Yu et al., 2010).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-amino-3-(2-fluoro-5-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDPLGHSYYFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
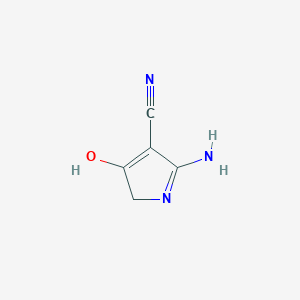
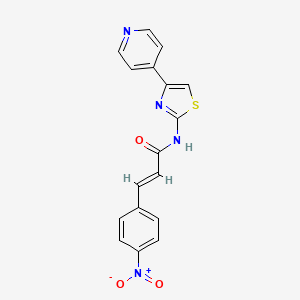

![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)
